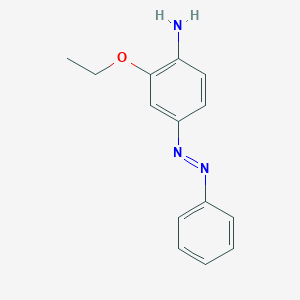

3-Ethoxy-4-aminoazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-18-14-10-12(8-9-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWJDTWUBQSMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038969 | |

| Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126335-27-1 | |

| Record name | Benzenamine, 2-ethoxy-4-(phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 4 Aminoazobenzene and Its Analogues

Classical Diazotization and Coupling Reactions in Azo Dye Synthesisnumberanalytics.comorganic-chemistry.orgresearchgate.netscispace.com

The most prevalent and industrially significant method for synthesizing azo dyes, including 3-Ethoxy-4-aminoazobenzene, is the two-step process of diazotization followed by an azo coupling reaction. nih.govscispace.comunb.ca This sequence begins with the transformation of a primary aromatic amine into a highly reactive diazonium salt, which then couples with an electron-rich aromatic nucleophile to form the characteristic azo (-N=N-) linkage. nih.govnumberanalytics.com

The initial step, diazotization, involves the reaction of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. nih.govnumberanalytics.com For the synthesis of this compound, the logical precursor for this step is 3-ethoxyaniline (B147397) .

The reaction is conducted under strictly controlled, cold conditions, usually between 0 and 5°C. nih.govekb.eg This low temperature is critical because diazonium salts are generally unstable and can decompose, particularly when the temperature rises, or if they are isolated in a dry state, in which they can be explosive. nih.govekb.eg The resulting diazonium salt solution is typically used immediately in the subsequent coupling step without isolation. nih.gov

The second stage is an electrophilic aromatic substitution reaction where the diazonium ion (Ar-N₂⁺) acts as the electrophile. numberanalytics.com It attacks an activated, electron-rich aromatic ring, known as the coupling component. nih.govorganic-chemistry.org To form this compound, the diazonium salt of 3-ethoxyaniline is reacted with aniline (B41778) .

The reactivity of the coupling partner is paramount. Aromatic compounds bearing electron-donating groups, such as the amino (-NH₂) group in aniline or the hydroxyl (-OH) group in phenols, are highly activated and suitable for this reaction. numberanalytics.com The substitution typically occurs at the para position relative to the activating group, unless that position is already occupied, in which case the ortho position is favored. organic-chemistry.org In the reaction with aniline, the diazonium ion couples at the para-position to the amino group, yielding the 4-aminoazobenzene (B166484) framework. nih.gov

Achieving high yield and purity in azo dye synthesis requires careful optimization of several reaction parameters.

pH Control: The pH of the reaction medium is crucial and depends on the nature of the coupling component. beilstein-journals.orgorganic-chemistry.org For coupling with aromatic amines like aniline, the reaction is generally carried out in mildly acidic conditions. beilstein-journals.org If the pH is too low (highly acidic), the concentration of the free amine is reduced due to protonation, which deactivates the ring and hinders the coupling reaction. organic-chemistry.org Conversely, for coupling with phenols, mildly alkaline conditions are preferred to form the more reactive phenolate (B1203915) ion. beilstein-journals.org However, excessively high pH can lead to the decomposition of the diazonium salt. beilstein-journals.org

Stoichiometry and Reagent Addition: The molar ratios of reactants must be carefully controlled. Often, a slight excess of the amine or coupling component is used to ensure the complete consumption of the limiting reagent. The rate of addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling can also impact the outcome by controlling reaction kinetics and heat generation. googleapis.com

Catalysts: In some cases, particularly with less reactive coupling components, phase transfer catalysts can be employed to improve reaction yields and rates. scispace.comresearchgate.net

Recent advancements have explored the use of microreactors for azo dye synthesis, which offer enhanced control over temperature, mixing, and reaction time, leading to rapid optimization and improved conversions. beilstein-journals.orgscispace.com

Alternative Synthetic Routes for Aminoazobenzene Structuresnumberanalytics.com

While diazotization and coupling remain the dominant synthetic strategy, several alternative methods for constructing the azo linkage in aminoazobenzene frameworks have been developed. nih.gov

One notable alternative is the Baeyer-Mills reaction, which involves the condensation of an aromatic amine with a nitrosoaromatic compound in a solvent like glacial acetic acid. nih.govchemrxiv.org To synthesize an unsymmetrical azo compound like this compound, one could theoretically react 3-ethoxyaniline with 4-nitrosoaniline or, conversely, 3-ethoxy-1-nitrosobenzene with aniline .

A significant challenge with this method is the instability and potential health risks associated with handling nitrosobenzene (B162901) derivatives. chemrxiv.org To circumvent this, methods for the in situ generation of the nitroso compound have been developed. researchgate.neticm.edu.pl For example, an aniline derivative can be oxidized in the reaction mixture using an oxidizing agent like Oxone® or hydrogen peroxide (H₂O₂), and the resulting nitroso intermediate immediately reacts with the second amine component present. researchgate.netchemrxiv.org This "telescoped" reaction in a continuous flow setup avoids the isolation of the hazardous nitroso intermediate, offering a safer and more efficient process. chemrxiv.org

Direct oxidative coupling of anilines offers another pathway to azo compounds. This approach avoids the need for pre-functionalized starting materials like diazonium salts or nitroso compounds. unicamp.br For instance, symmetrical azobenzenes can be formed by the oxidation of a single aniline derivative. researchgate.net

For unsymmetrical azobenzenes, a heterocoupling reaction can be performed by reacting two different anilines under oxidative conditions. unicamp.br A metal-catalyst-free method has been reported using sodium hypochlorite (B82951) (bleach) in water, where an excess of the more electron-deficient aniline is used to favor the formation of the unsymmetrical product. unicamp.br Other direct methods include the catalytic dimerization of phenyl azides using cobalt(II) porphyrin complexes, which can be a route to o-aminoazobenzenes. nih.gov These alternative strategies are continuously being explored to provide more environmentally benign and versatile routes to the diverse family of azo compounds. nih.govmsuniv.ac.in

Synthetic Strategies for Ethoxy-Substituted Phenylamine and Azobenzene (B91143) Intermediates

The synthesis of this compound relies on the strategic preparation of key intermediates, specifically ethoxy-substituted phenylamines and ethoxy-substituted azobenzenes. These intermediates can be constructed through various established organic reactions, which are then combined to form the final product. The primary approaches involve the reduction of nitroarenes to form the necessary aniline derivatives and diazo coupling reactions to construct the characteristic azo linkage (-N=N-).

A crucial precursor for the target compound is an appropriately substituted ethoxy phenylamine. The synthesis of these anilines often begins with the corresponding nitroaromatic compound. The nitro group serves as a precursor to the amine functionality via reduction. A widely documented method for preparing ethoxy-substituted anilines is the reduction of an ethoxynitrobenzene derivative. For instance, 4-ethoxyaniline is commonly synthesized from 4-ethoxynitrobenzene.

The reduction of the nitro group can be achieved using various reagents and conditions. A common laboratory and industrial method involves the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or transfer hydrogenation sources like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. researchgate.net Another established method is the use of metals in acidic media, such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl). doubtnut.com The choice of reducing agent and reaction conditions can be critical to avoid the reduction of other functional groups present in the molecule.

Table 1: Selected Methods for the Synthesis of Ethoxy-Substituted Phenylamines

| Precursor | Reagents and Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 4-Ethoxynitrobenzene | Zinc powder, NH₄Cl/H₂O, Methanol, 0–5°C | 4-Ethoxyaniline | 70–85% | |

| p-Nitrophenyl ether | Hydrogenation | p-Phenetidine (4-Ethoxyaniline) | Not specified | |

| p-Aminophenol | Ethyl chloride | p-Phenetidine (4-Ethoxyaniline) | Not specified |

The formation of the azobenzene core is typically accomplished through a diazotization-coupling sequence. This involves two main strategies for preparing an ethoxy-aminoazobenzene.

The first strategy involves the synthesis of an ethoxy-nitroazobenzene intermediate, followed by the selective reduction of the nitro group to an amine. For example, the synthesis of 4-ethoxy-4'-nitroazobenzene can be achieved by coupling diazotized p-nitroaniline with phenol (B47542), followed by etherification of the resulting hydroxy-azobenzene with an ethylating agent. amazonaws.com Subsequently, the nitro group of the 4-ethoxy-4'-nitroazobenzene intermediate is reduced to an amino group. amazonaws.com This reduction must be selective to avoid cleaving the azo bond. researchgate.net Reagents such as sodium dithionite (B78146) or catalytic hydrogenation with specific catalysts like iron oxide hydroxide (B78521) can achieve this transformation. researchgate.net The selectivity of the nitro group reduction over the azo bridge cleavage can be enhanced by adjusting reaction parameters like temperature. researchgate.net

Table 2: Synthesis of 4-Ethoxy-4'-aminoazobenzene via Nitro Intermediate Reduction

| Step | Precursors | Reagents and Conditions | Intermediate/Product | Yield | Citation |

|---|

Table 3: General Diazotization-Coupling Strategy for Aminoazobenzenes

| Step | Description | General Reagents | General Product | Citation |

|---|---|---|---|---|

| 1 | Reduction of Nitroarene | H₂/Pd or Sn/HCl | Aniline derivative | doubtnut.com |

| 2 | Diazotization of Aniline | NaNO₂, HCl | Diazonium salt | doubtnut.com |

| 3 | Azo Coupling | Aniline derivative | p-Aminoazobenzene derivative | doubtnut.combrainly.in |

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Aminoazobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, a detailed map of the proton and carbon framework can be established.

The ¹H NMR spectrum of 3-Ethoxy-4-aminoazobenzene is predicted to display distinct signals corresponding to the protons of the ethoxy group and the two substituted benzene (B151609) rings. The electron-donating nature of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups significantly influences the chemical shifts of the aromatic protons on the substituted ring.

The ethoxy group protons are expected to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern. The amino group protons would likely appear as a broad singlet. The aromatic protons on both rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. Based on data from analogous compounds like 4-aminoazobenzene (B166484) and substituted anilines, the expected chemical shifts can be estimated. rsc.orgnih.govchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethoxy -CH₃ | ~1.4 | Triplet (t) | 3H |

| Ethoxy -CH₂ | ~4.1 | Quartet (q) | 2H |

| Amino -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |

| Aromatic H (C5-H) | ~6.8 | Doublet (d) | 1H |

| Aromatic H (C2-H) | ~7.3 | Singlet (s) | 1H |

| Aromatic H (C6-H) | ~7.7 | Doublet (d) | 1H |

| Aromatic H (unsubstituted ring) | ~7.4 - 7.9 | Multiplet (m) | 5H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbons attached to electronegative atoms like oxygen and nitrogen will be shifted downfield. nih.gov

The spectrum is expected to show two signals for the ethoxy group carbons and a total of ten signals for the twelve aromatic carbons, accounting for symmetry in the unsubstituted phenyl ring. The carbons directly bonded to the azo group (-N=N-) and the amino and ethoxy groups will have characteristic chemical shifts. rsc.orgmdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -C H₃ | ~15 |

| Ethoxy -C H₂ | ~64 |

| Aromatic C (unsubstituted ring) | ~122 - 131 |

| Aromatic C (C-5) | ~114 |

| Aromatic C (C-6) | ~118 |

| Aromatic C (C-2) | ~120 |

| Aromatic C (C-4, C-NH₂) | ~142 |

| Aromatic C (C-1, C-N=N) | ~145 |

| Aromatic C (C-3, C-O) | ~148 |

| Aromatic C (C-N=N, unsub. ring) | ~153 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns, which aids in structural elucidation.

For a compound like this compound (molecular formula: C₁₄H₁₅N₃O), high-resolution mass spectrometry using ESI-TOF would be the method of choice. rsc.org Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. This allows for the precise determination of the molecular weight. The calculated exact mass of C₁₄H₁₅N₃O is 241.1215 g/mol . The ESI-TOF spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 242.1293.

Further fragmentation analysis (MS/MS) would reveal characteristic losses. Common fragmentation pathways for azo dyes include the cleavage of the azo bond and fission of the ether linkage.

Expected Major Fragments in ESI-MS/MS of this compound

| m/z (Predicted) | Proposed Fragment Ion | Origin |

| 242.1293 | [C₁₄H₁₅N₃O + H]⁺ | Molecular Ion ([M+H]⁺) |

| 214.10 | [M+H - C₂H₄]⁺ | Loss of ethene from ethoxy group |

| 150.09 | [C₈H₁₂N₂O]⁺ | Cleavage of azo bond |

| 121.07 | [C₆H₇N₂O]⁺ | Cleavage of azo bond |

| 93.06 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For azobenzene (B91143) derivatives, the spectrum is dominated by two characteristic absorption bands: a high-intensity π→π* transition (K-band) and a lower-intensity n→π* transition (R-band). rsc.orgmdpi.com The positions and intensities of these bands are highly sensitive to the substituents on the aromatic rings. acs.orgresearchgate.net

The presence of the strong electron-donating amino group and the moderately electron-donating ethoxy group act as auxochromes. These groups cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azobenzene. This shift is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scribd.com Aminoazobenzenes are characterized by a significant overlap of the π→π* and n→π* bands. rsc.org

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption maximum (λ_max) changes with the polarity of the solvent. researchgate.netacs.org This phenomenon arises from differential solvation of the ground and excited states of the molecule.

In nonpolar solvents like hexane (B92381) or cyclohexane, the molecule exists in a less polarized state. In polar solvents, particularly those capable of hydrogen bonding like ethanol (B145695) or methanol, the amino group can interact strongly with the solvent. This interaction can stabilize the charge-transfer character of the excited state, leading to a bathochromic shift of the π→π* transition. In highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), strong dipole-dipole interactions can also lead to significant red shifts. acs.orgresearchgate.net

Expected UV-Vis Absorption Maxima (λ_max) in Various Solvents

| Solvent | Solvent Type | Expected λ_max (nm) for π→π Transition* | Rationale for Shift |

| Cyclohexane | Nonpolar | ~390 - 400 | Minimal solute-solvent interaction. |

| Ethanol | Polar Protic | ~410 - 425 | Hydrogen bonding stabilizes the excited state. researchgate.net |

| Acetonitrile | Polar Aprotic | ~405 - 415 | Dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~415 - 430 | Strong dipolarity leads to significant stabilization of the excited state. acs.org |

Spectroscopic Monitoring of Photoisomerization Processes

The photoisomerization of azobenzene derivatives, including this compound, involves the reversible transformation between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. researchgate.netpolympart.ir This process can be effectively monitored using UV-Vis spectroscopy, which measures the changes in the electronic absorption spectra of the molecule upon irradiation. researchgate.netresearchgate.net

The trans isomer of azobenzene derivatives typically exhibits a strong π→π* absorption band in the UV region and a weaker n→π* band at longer wavelengths. polympart.ir For 4-aminoazobenzene, the π→π* transition appears around 390 nm in ethanol. polympart.ir Upon irradiation with light of a suitable wavelength, typically corresponding to the π→π* transition, the molecule undergoes isomerization to the cis form. researchgate.netresearchgate.net This transformation leads to a decrease in the intensity of the π→π* band and often a shift in its position. researchgate.net The reverse cis-to-trans isomerization can be induced by irradiation at the wavelength of the n→π* band of the cis isomer or by thermal relaxation in the dark. researchgate.net

The kinetics of the photoisomerization process can be studied by monitoring the absorbance changes at a specific wavelength over time. researchgate.net For some azobenzene derivatives, the rate constants for both the trans-to-cis and cis-to-trans isomerization can be determined by fitting the kinetic data to a single exponential function. researchgate.net The efficiency of photoisomerization, or the yield of the cis isomer at the photostationary state, can be influenced by factors such as the solvent and the presence of substituents on the azobenzene core. researchgate.netnih.gov For certain 4-aminoazobenzene derivatives in DMSO solution, the yield of trans-to-cis isomerization has been found to be around 50%. researchgate.net

The following table summarizes the key spectroscopic changes observed during the photoisomerization of azobenzene derivatives, which are analogous to what would be expected for this compound.

| Isomer | Key Absorption Band | Typical Wavelength Range (nm) | Change upon Isomerization |

| trans | π→π | ~320-390 | Decreases in intensity upon conversion to cis |

| cis | n→π | ~400-450 | Can be used to induce back-isomerization to trans |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by identifying its functional groups and probing its conformational state.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org In this compound, several key functional groups can be identified from its IR spectrum.

The presence of the aromatic rings is confirmed by C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ region and C-C in-ring stretching vibrations between 1600-1400 cm⁻¹. libretexts.org The characteristic N=N stretching vibration of the azo group is expected to be observed in the range of 1400-1465 cm⁻¹. researchgate.net The C-N stretching vibration of the amino group attached to the aromatic ring would likely appear in the 1120-1165 cm⁻¹ region. researchgate.net Furthermore, the ethoxy group (-OCH₂CH₃) will exhibit C-O stretching vibrations, typically in the 1260-1050 cm⁻¹ range, as well as C-H stretching and bending vibrations from the alkyl chain. libretexts.org

The following table presents a summary of the expected characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | In-ring stretch | 1600-1400 |

| Azo (N=N) | Stretch | 1465-1400 |

| Amino (C-N) | Stretch | 1165-1120 |

| Ether (C-O) | Stretch | 1260-1050 |

| Alkyl C-H | Stretch | 3000-2850 |

Amino-substituted azobenzenes can exist in a tautomeric equilibrium between the azo form and the hydrazone form. researchgate.netnih.gov Resonance Raman spectroscopy is a particularly effective technique for studying this tautomerism. researchgate.netnih.gov By tuning the excitation laser wavelength to match an electronic absorption band of one of the tautomers, the vibrational modes associated with that specific tautomer are selectively enhanced. researchgate.net

In the case of aminoazobenzenes, the neutral species predominantly exists in the azo form, where the charge transfer transition involves the azo moiety. researchgate.netnih.gov However, under certain conditions, such as protonation, the equilibrium can shift. researchgate.netnih.gov The hydrazone tautomer is characterized by a quinoid structure and exhibits a red-shifted absorption peak compared to the blue-shifted peak of the azo form. researchgate.net

Resonance Raman spectra can distinguish between the two tautomers based on their unique vibrational fingerprints. The azo form will show a characteristic N=N stretching frequency, while the hydrazone form will exhibit vibrations associated with C=N and C=O (in the case of hydroxyazobenzenes) or C=N and a modified ring structure for aminoazobenzenes. capes.gov.br Studies on related compounds like 1-phenylazo-2-naphthylamine have successfully used resonance Raman to confirm the predominance of the trans azo structure. capes.gov.br For protonated aminoazobenzenes, theoretical calculations combined with resonance Raman results indicate that the electronic transition in the hydrazone tautomer is significantly more delocalized due to the contribution of the quinoid structure. researchgate.netnih.gov This distinction allows for a detailed investigation of the factors influencing the azo-hydrazone equilibrium.

Computational Chemistry and Theoretical Studies on 3 Ethoxy 4 Aminoazobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 3-Ethoxy-4-aminoazobenzene. These methods model the molecule's behavior by solving the Schrödinger equation with various levels of approximation.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of azobenzene (B91143), DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively employed to determine optimized molecular geometries. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.netepstem.net The optimization process seeks the lowest energy conformation of the molecule, providing a stable geometric structure. researchgate.netepstem.net For similar azobenzene compounds, DFT has been used to confirm experimental data and provide insights where experimental data is lacking. nih.gov

Ab Initio Calculations for Electronic Property Prediction

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are instrumental in predicting the electronic properties of molecules like this compound. ru.nl These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can predict various electronic properties. ru.nlacs.org For azobenzene and its derivatives, ab initio calculations have been used to determine electronic excitation energies. researchgate.net For instance, the second-order polarization propagator approximation (SOPPA) has shown good agreement with experimental values for the lowest singlet and triplet states of both trans- and cis-azobenzene. researchgate.net Such calculations are vital for understanding the photochemistry of these compounds, including their use in optical data storage. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. edu.krd A smaller gap suggests higher reactivity. edu.krd For azobenzene derivatives, the HOMO and LUMO are often localized on different parts of the molecule, and their energy levels can be influenced by substituents. researchgate.net The analysis of these frontier orbitals provides insights into charge transfer within the molecule and its potential for electronic transitions. rasayanjournal.co.in For example, in similar compounds, the introduction of donor and acceptor groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's optical and electronic properties. researchgate.net

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are essential for exploring the different spatial arrangements, or conformations, that a molecule can adopt. This is particularly important for flexible molecules like this compound.

Theoretical Assessment of Planar and Non-Planar Conformations

The planarity of the azobenzene scaffold is a subject of theoretical interest. While Hartree-Fock and some DFT calculations suggest a planar conformation for azobenzene, higher-level calculations like MP2 with diffuse basis sets indicate that non-planar structures, with the phenyl rings rotated out of the N=N–C plane, are energetically more favorable. polympart.ir For substituted azobenzenes like this compound, the presence of the ethoxy and amino groups can further influence the conformational preferences. Theoretical studies on similar molecules like 4-hydroxyazobenzene have shown that a planar structure is obtained for the optimized trans configuration. researchgate.net The stability difference between planar and non-planar forms is often small, and both conformations can be relevant under different conditions.

Theoretical Investigations of Tautomerism in Aminoazobenzene Systems

Tautomerism, the interconversion between two isomers that differ in the position of a proton, is a known phenomenon in amino-substituted azobenzenes. researchgate.net This typically involves an equilibrium between the azo form and the hydrazone form.

Theoretical studies, including semi-empirical (AM1) and ab initio (STO-3G) calculations, have been performed on aminoazobenzene and its derivatives to understand the protonation and tautomerization processes. rsc.org These studies have calculated the proton affinities of the azo and amino nitrogens, finding that in the gas phase, the azo nitrogen is generally more basic. rsc.org The energy difference between the two tautomers can be influenced by substituents and the surrounding solvent. rsc.org Computational methods like DFT have also been used to study the azo-hydrazone tautomerism in azo dyes, showing that the hydrazone form can be significantly favored in polar solvents due to stabilizing resonance and electrostatic interactions. nih.gov The understanding of this tautomeric equilibrium is crucial as the different tautomers can exhibit distinct physical and chemical properties. researchgate.net

Azo-Hydrazone Tautomerism Equilibrium

For this compound, the equilibrium involves the migration of a proton from the amino group to one of the nitrogen atoms of the azo bridge, forming the corresponding hydrazone tautomer. The hydrazone form is characterized by a quinoid-like structure in the benzene (B151609) ring attached to the amino group. researchgate.netresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the relative energies of the azo and hydrazone tautomers to predict which form is more stable. The stability is influenced by electronic effects of the substituents and the solvent environment. dergipark.org.tr Electron-donating groups, such as the amino and ethoxy groups in this compound, generally influence the electronic distribution and can affect the position of the tautomeric equilibrium.

| Property | Azo Tautomer | Hydrazone Tautomer |

|---|---|---|

| Key Functional Group | -N=N- (Azo) | -NH-N= (Hydrazone) |

| Structural Feature | Aromatic ring structure | Quinoid ring structure |

| Proton Position | On the amino group (-NH₂) | On the azo bridge nitrogen (-NH-) |

| Electronic Absorption | Typically at shorter wavelengths (blue-shifted) | Typically at longer wavelengths (red-shifted) |

Influence of Protonation on Tautomeric Forms

The tautomeric equilibrium is highly sensitive to the pH of the medium. Protonation can occur at several sites in this compound, including the amino group and the nitrogen atoms of the azo bridge. Theoretical and spectroscopic studies on similar molecules like 4-aminoazobenzene (B166484) and 4-(dimethylamino)azobenzene have shown that protonation significantly impacts the tautomeric balance. researchgate.netscispace.com

Quantum-chemical calculations, including methods like CASSCF/CASPT2, reveal that upon protonation, the hydrazone form can become significantly stabilized. researchgate.netscispace.com When protonation occurs on the azo bridge, it forms an "azonium" species, which is essentially the protonated hydrazone tautomer. researchgate.net This form is characterized by a highly delocalized charge across the quinoid structure. researchgate.netresearchgate.net The stabilization of the protonated hydrazone form leads to a pronounced shift in the absorption spectrum to longer wavelengths (a bathochromic shift). researchgate.net Understanding the effects of protonation is crucial for controlling the molecular properties in different chemical environments. researchgate.net

Computational Studies on Photoisomerization Mechanisms (Trans-Cis/E-Z Isomerism)

A defining characteristic of azobenzene and its derivatives is their ability to undergo reversible photoisomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light. acs.org This process is the foundation for their use as molecular switches in various advanced materials. tdx.cat

Computational methods are essential for mapping the complex mechanisms of this transformation. polympart.ir Two primary pathways have been proposed and studied computationally:

Rotation: Isomerization occurs via rotation around the N=N double bond in an electronically excited state.

Inversion: Isomerization proceeds through an inversion (or "semi-linear") motion of one of the nitrogen atoms, moving through a linear transition state.

For 4-aminoazobenzene, computational studies suggest that the photoisomerization on the first singlet excited state (S1) primarily follows a rotational pathway. researchgate.net The presence of substituents, like the amino and ethoxy groups, can influence the preferred pathway and the efficiency of the isomerization. polympart.irresearchgate.net

| Property | Trans (E) Isomer | Cis (Z) Isomer |

|---|---|---|

| Stability | More stable, lower energy | Less stable (metastable), higher energy |

| Structure | Elongated, planar geometry | Bent, non-planar geometry |

| Dipole Moment | Low (often near zero for symmetric azobenzene) | Higher |

| Conversion Trigger | UV light (π→π* transition) | Visible light (n→π* transition) or thermal relaxation |

Elucidation of Excited States and Isomerization Pathways

The photoisomerization process is governed by the potential energy surfaces of the molecule's electronic ground and excited states. Upon absorbing a photon, the molecule is promoted from the ground state (S0) to an excited state, typically the S1 (n→π) or S2 (π→π) state. The isomerization then takes place on the excited-state potential energy surface before the molecule relaxes back to the ground state in either the trans or cis form. polympart.irresearchgate.net

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT) and CASSCF, are used to calculate the energies of these excited states and to locate key features like conical intersections—points where potential energy surfaces cross. researchgate.net These intersections provide ultra-fast, radiationless decay pathways from the excited state back to the ground state and are critical for an efficient isomerization process. researchgate.net For 4-aminoazobenzene, calculations show that the S1 potential energy surface facilitates a rotational pathway that leads to a conical intersection with the ground state, promoting the isomerization. researchgate.net

Determination of Energy Barriers and Thermal Relaxation Kinetics

Computational chemistry is also employed to determine the energy barriers for both the light-induced isomerization and the reverse thermal relaxation from cis to trans. The height of the energy barrier on the excited-state surface affects the quantum yield of photoisomerization, while the ground-state energy barrier determines the thermal stability (half-life) of the cis isomer. acs.orgresearchgate.net

Calculations for 4-aminoazobenzene have shown that the activation energy barrier for the decay of the excited trans-isomer is lower than that of unsubstituted azobenzene, suggesting a faster isomerization process. researchgate.net The thermal back-reaction (cis to trans) in the ground state typically occurs via a rotational or inversional mechanism, and its rate is highly dependent on the substituents and the solvent. researchgate.net For instance, electron-donating substituents can affect the N=N bond order and, consequently, the rotational barrier.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) in Azo Compounds

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). mdpi.comifatcc.org These models are invaluable for predicting the behavior of new or untested chemicals, saving significant time and resources compared to experimental assays. nih.gov For azo dyes, QSAR/QSPR models have been developed to predict a wide range of endpoints, including toxicity, carcinogenicity, mutagenicity, and dyeing properties. ifatcc.orgresearchgate.netkoreascience.kr

Predicting Chemical Behavior based on Molecular Structure

To build a QSAR/QSAR model, the molecular structure is encoded by numerical values known as molecular descriptors. mdpi.com These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. A mathematical model is then created to link these descriptors to an observed property or activity. nih.gov

For a compound like this compound, a QSAR model could be used to predict its potential carcinogenicity, a known concern for some aromatic amines and azo compounds. mdpi.com Research has specifically highlighted that 3-methoxy-4-aminoazobenzene (B1195087), a close analogue, is a potent carcinogen. koreascience.kr A QSAR model for carcinogenicity would likely include descriptors that quantify:

Lipophilicity (e.g., logP): Affects the molecule's ability to cross biological membranes. mdpi.com

Electronic Properties (e.g., HOMO/LUMO energies, atomic charges): Relate to the molecule's reactivity and ability to be metabolized into reactive intermediates. ifatcc.org

Steric/Topological Features (e.g., molecular volume, connectivity indices): Describe the size and shape of the molecule, which are important for binding to biological macromolecules like DNA or enzymes. mdpi.com

By analyzing the descriptors of this compound and comparing them to those in a validated QSAR model, a prediction of its chemical and toxicological behavior can be made.

| Descriptor Type | Example Descriptor | Relevance for this compound |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Indicates susceptibility to oxidation/reduction, related to metabolic activation and lightfastness. ifatcc.org |

| Thermodynamic | logP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity, influencing bioavailability and affinity for textile fibers. mdpi.comifatcc.org |

| Topological | Wiener Index | Quantifies molecular branching, which can affect steric interactions with biological targets. |

| Constitutional | Molecular Weight | A fundamental property related to diffusion and transport across membranes. |

| Quantum-Chemical | Mulliken Atomic Charges | Describes the electron distribution and identifies potential sites for electrophilic or nucleophilic attack. |

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxy 4 Aminoazobenzene

Photoinduced Isomerization Processes

Like other azobenzene (B91143) derivatives, 3-Ethoxy-4-aminoazobenzene can undergo reversible photoisomerization, a process involving the conversion between its trans and cis geometric isomers upon exposure to light of specific wavelengths. nih.govarxiv.org This phenomenon is central to the application of azobenzene-containing materials in molecular switches and other light-responsive systems. brandeis.edu

Trans-to-Cis Isomerization upon Specific Wavelength Irradiation

The thermodynamically more stable trans isomer of this compound can be converted to the higher-energy cis isomer by irradiation with ultraviolet (UV) light. arxiv.org For many azobenzenes, this trans-to-cis isomerization is typically induced by light in the 320–380 nm range. nih.gov The process involves the excitation of electrons from the π to the π* orbital (π→π* transition). nih.govpolympart.ir This electronic excitation leads to a conformational change around the central nitrogen-nitrogen double bond. arxiv.org The efficiency of this isomerization can be influenced by the solvent environment and the substitution pattern on the aromatic rings. polympart.irnih.gov

Cis-to-Trans Isomerization and Thermal Recovery Kinetics

The metastable cis isomer of this compound can revert to the more stable trans form through two primary mechanisms: photochemical back-isomerization and thermal relaxation. arxiv.org The photochemical cis-to-trans conversion is typically achieved by irradiating the molecule with visible light, often in the range of 400–450 nm, which excites the n→π* transition. nih.gov

Alternatively, the cis isomer can thermally revert to the trans form in the absence of light. arxiv.orgrsc.org The rate of this thermal back-reaction is highly dependent on factors such as the solvent polarity and the nature of the substituents on the azobenzene core. nih.govrsc.org For instance, studies on similar molecules like 4-aminoazobenzene (B166484) have shown that the rate of thermal isomerization is significantly faster in polar solvents compared to nonpolar solvents. nih.gov This is attributed to the stabilization of a more polar transition state in polar media, which can favor a rotational mechanism over an inversional one. nih.govlongdom.org The kinetics of this thermal recovery are typically first-order. mdpi.com

| Isomerization Process | Trigger | Wavelength Range (Typical) | Electronic Transition |

| Trans-to-Cis | UV Light | 320–380 nm | π→π |

| Cis-to-Trans (Photochemical) | Visible Light | 400–450 nm | n→π |

| Cis-to-Trans (Thermal) | Heat (dark) | Not applicable | Not applicable |

Reductive Cleavage of the Azo Bond

A crucial reaction of this compound, particularly from a toxicological and environmental perspective, is the reductive cleavage of its azo bond (–N=N–). ajchem-a.comgreenrivertech.com.tw This process breaks the molecule into smaller aromatic amine constituents.

Pathways Leading to Aromatic Amine Formation

The reductive cleavage of the azo linkage in this compound results in the formation of two primary aromatic amines. Under anaerobic conditions, this cleavage is a common metabolic pathway. ajchem-a.com The reaction involves the addition of hydrogen atoms across the nitrogen-nitrogen double bond, leading to its scission. This process can be mediated by various chemical reducing agents or, more significantly, by biological systems. greenrivertech.com.twresearchgate.net The resulting aromatic amines can be further metabolized. researchgate.net The formation of potentially carcinogenic aromatic amines through this pathway is a significant concern associated with azo dyes. researchgate.netmst.dk

Biotransformation by Microbial Azoreductases

In biological systems, the reductive cleavage of azo dyes is primarily carried out by enzymes called azoreductases. d-nb.infonih.gov These enzymes are found in a wide variety of microorganisms, including bacteria present in the human gut and the environment. d-nb.infonih.goveuropa.eu Azoreductases catalyze the transfer of electrons, typically from NADH or NADPH, to the azo bond, leading to its reduction and subsequent cleavage. researchgate.netd-nb.info This biotransformation is a key step in the degradation and detoxification of azo compounds. d-nb.info The efficiency of these enzymes can vary depending on the specific microbial strain and the structure of the azo dye. researchgate.net

| Enzyme Class | Cofactor Requirement | Typical Location | Function |

| Azoreductases | Flavin-dependent (NADH or NADPH) or Flavin-free | Microorganisms (e.g., gut bacteria), Liver | Reductive cleavage of the azo bond |

Oxidative Transformation Pathways

Oxidation with Hydrogen Peroxide

The reaction of this compound with hydrogen peroxide (H₂O₂) can lead to the formation of several N-oxygenated products. In the presence of a catalyst like selenium dioxide (SeO₂), substituted anilines are selectively oxidized to azoxyarenes. researchgate.net For instance, the oxidation of 4-ethoxyaniline with hydrogen peroxide can yield 4-ethoxynitrosobenzene, 4-ethoxynitrobenzene, 4-ethoxy-4'-nitrosodiphenylamine, 4,4'-diethoxyazoxybenzene, and 4,4'-diethoxyazobenzene. researchgate.net The distribution of these products is pH-dependent. researchgate.net

Similarly, the oxidation of 3-methyl-3'-nitroazobenzene with hydrogen peroxide in acetic acid results in the corresponding azoxybenzene. cdnsciencepub.com The behavior of hydrogen peroxide as an oxidizing agent can be complex, potentially involving different tautomeric forms and leading to either specific hydroxylations or general oxidation. scribd.com

Oxidation with Peracids

Peracids, such as peracetic acid and m-chloroperbenzoic acid (m-CPBA), are also effective oxidizing agents for azo compounds. dokumen.pub The Baeyer-Villiger oxidation, which typically involves the oxidation of aldehydes and ketones, demonstrates the oxidizing power of peracids. dokumen.pub The oxidation of 1H-1,2,3-triazole to 1H-1,2,3-triazol-1-ol is achieved using peracids like 3-chloroperoxybenzoic acid or a mixture of hydrogen peroxide and formic acid. thieme-connect.de

In the context of azo dyes, peracetic acid has been used to oxidize calmagite (B1663819) in the presence of a catalyst. researchgate.net The efficiency of oxidation can be significantly influenced by pH and the presence of other species like carbonate ions. researchgate.net For instance, the oxidation of MnIII(TPPS) to high-valent Mn(TPPS)-oxo complexes is most efficient with peracetic acid at a high pH in a carbonate solution. researchgate.net

Table 1: Products from the Oxidation of 4-Ethoxyaniline

| Oxidizing System | Product |

| Hydrogen Peroxide/Sodium Tungstate | 4-ethoxynitrosobenzene |

| Hydrogen Peroxide/Sodium Tungstate | 4-ethoxynitrobenzene |

| Hydrogen Peroxide/Sodium Tungstate | 4-ethoxy-4'-nitrosodiphenylamine |

| Hydrogen Peroxide/Sodium Tungstate | 4,4'-diethoxyazoxybenzene |

| Hydrogen Peroxide/Sodium Tungstate | 4,4'-diethoxyazobenzene |

This table is based on findings from the oxidation of a related compound, 4-ethoxyaniline, and indicates potential products for the oxidation of this compound under similar conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Substituted Phenyl Rings

The benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. minia.edu.egmsu.edu The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the rings: the ethoxy group (-OEt), the amino group (-NH₂), and the azo group (-N=N-Ar).

The general mechanism for EAS involves a two-step process:

Attack of the electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity. msu.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Both the amino (-NH₂) and ethoxy (-OEt) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. msu.edulibretexts.org The azo group is generally considered a deactivating, meta-directing group. mnstate.edu

In this compound, the phenyl ring carrying the ethoxy and amino groups is highly activated towards electrophilic attack. The directing effects of the -NH₂ and -OEt groups are cooperative, both strongly favoring substitution at the positions ortho and para to them. Given that the para position to the amino group is occupied by the azo linkage, and the position para to the ethoxy group is occupied by the amino group, electrophilic attack will be directed to the positions ortho to both the amino and ethoxy groups. The strong activating nature of these groups means that reactions like halogenation may occur readily, even with less reactive halogens like iodine, and can be difficult to control, potentially leading to multiple substitutions. msu.edu

The other phenyl ring, substituted only with the azo group, is deactivated. Electrophilic substitution on this ring would be slower and would primarily occur at the meta positions relative to the azo group. mnstate.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br). msu.edu

Nitration: Introduction of a nitro group (-NO₂). msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). msu.edurahacollege.co.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl (-R) or acyl (-COR) group, respectively. minia.edu.egrahacollege.co.in

The specific conditions required for these reactions depend on the reactivity of the aromatic substrate. msu.edu For a highly activated ring like the one in this compound, milder conditions would be necessary compared to benzene itself.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OCH₂CH₃ (Ethoxy) | Strongly Activating | Ortho, Para |

| -N=N-Ar (Azo) | Deactivating | Meta |

This table summarizes the general directing effects of the functional groups present in this compound. msu.edulibretexts.orgmnstate.edu

Complexation and Coordination Chemistry with Metal Ions

This compound, with its multiple potential donor atoms (the nitrogen atoms of the amino and azo groups, and the oxygen atom of the ethoxy group), can act as a ligand in the formation of coordination compounds with metal ions. uomustansiriyah.edu.iq Coordination chemistry involves the formation of a complex between a central metal atom or ion (a Lewis acid) and one or more ligands (Lewis bases). libretexts.orglibretexts.org

Azo dyes, in general, are known to form stable complexes with various transition metal ions. ajchem-a.com The ability of the ligand to form multiple bonds with the metal ion, known as chelation, leads to enhanced stability of the resulting complex. this compound can potentially act as a bidentate or tridentate ligand. The nitrogen atoms of the azo group and the amino group are likely coordination sites. The formation of Schiff base complexes, which also involves nitrogen donor atoms, highlights the affinity of such sites for metal ions. wiserpub.comresearchgate.net

The coordination of this compound to a metal ion can lead to changes in its electronic and photophysical properties. The geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral) is determined by the coordination number of the metal ion and the nature of the ligands. libretexts.org

The interaction of azo compounds with metal ions is an active area of research, with applications in catalysis and materials science. researchgate.netbibliotekanauki.pl For example, Schiff base complexes have shown catalytic activity and the ability to reversibly bind oxygen. researchgate.net The complexation can also influence the biological activity of the organic molecule. acs.org

Table 3: Potential Coordination Sites of this compound

| Functional Group | Donor Atom | Potential for Coordination |

| Amino (-NH₂) | Nitrogen | High |

| Azo (-N=N-) | Nitrogen | High |

| Ethoxy (-OCH₂CH₃) | Oxygen | Possible |

This table outlines the potential atoms in this compound that can donate electron pairs to form coordinate bonds with metal ions.

Environmental Degradation Mechanisms of Azo Compounds Chemical Pathways

Biotransformation Pathways of Azo Dyes in Environmental Systems

The biotransformation of azo dyes is a critical process in their environmental degradation, typically involving a two-step sequence of anaerobic and aerobic reactions. nih.govwur.nl This sequential process is necessary because while the initial breakdown of the azo bond occurs under anaerobic conditions, the resulting aromatic amines are generally resistant to further anaerobic degradation and require an aerobic environment for complete mineralization. wur.nlnite.go.jpcanada.ca

Anaerobic Cleavage of Azo Bonds by Microorganisms

Under anaerobic or anoxic conditions, a wide variety of microorganisms can reductively cleave the azo bond (-N=N-), which is the chromophore responsible for the dye's color. researchgate.netajchem-a.com This initial step results in the decolorization of the dye and the formation of aromatic amines. wur.nl The reduction of the azo bond is often mediated by non-specific enzymes, such as azoreductases, which transfer electrons from electron donors like NADH or NADPH to the azo linkage. nih.govgoogle.com

For 3-Ethoxy-4-aminoazobenzene, the anaerobic cleavage of the azo bond is predicted to yield two primary aromatic amines: 4-ethoxy-1,2-diaminobenzene and aniline (B41778) . This prediction is based on the established mechanism of azo bond reduction where the molecule splits at the nitrogen-nitrogen double bond, and the resulting fragments are reduced.

The general reaction for the anaerobic cleavage of an azo dye can be represented as:

R¹-N=N-R² + 4[H] → R¹-NH₂ + R²-NH₂

Where R¹ and R² are aromatic structures. In the case of this compound, R¹ would be the ethoxy-aminophenyl group and R² would be the phenyl group.

The rate and efficiency of this anaerobic cleavage can be influenced by the chemical structure of the azo dye. For instance, dyes with hydroxyl or amino groups are often more readily degraded than those with methyl, methoxy (B1213986), sulfo, or nitro groups. researchgate.netmst.dk The presence of an amino group and an ethoxy group on the phenyl ring of this compound may influence its susceptibility to microbial cleavage.

Aerobic Degradation of Resulting Aromatic Amine Intermediates

The aromatic amines produced during the anaerobic stage are often more toxic and persistent than the parent azo dye. researchgate.net Their complete degradation typically requires aerobic conditions, where microorganisms utilize different enzymatic pathways to break down the aromatic rings. wur.nlnih.gov

The aerobic degradation of the predicted intermediates from this compound, namely 4-ethoxy-1,2-diaminobenzene and aniline, would proceed through various hydroxylation and ring-opening reactions. nih.gov For example, aniline is known to be degraded by bacteria through pathways involving the formation of catechol, which is then further metabolized. nih.gov The degradation pathway for 4-ethoxy-1,2-diaminobenzene would likely involve initial enzymatic attacks, such as dioxygenation, leading to the formation of substituted catechols that can subsequently undergo ring cleavage. nih.gov

Role of Specific Enzyme Systems in Azo Dye Biodegradation (e.g., Laccases, Peroxidases)

While azoreductases are key in the initial anaerobic cleavage, other enzyme systems, particularly those produced by white-rot fungi, play a significant role in the degradation of azo dyes and their aromatic amine byproducts, often under aerobic conditions. nih.gov These enzymes include laccases and peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase). nih.gov

Laccases are multi-copper oxidases that can oxidize a broad range of phenolic compounds, including some azo dyes and aromatic amines. nih.gov They catalyze the oxidation of substrates with the concomitant reduction of molecular oxygen to water. The degradation of azo dyes by laccases can occur through a free radical mechanism, which can sometimes avoid the formation of toxic aromatic amines. nih.gov

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that utilize hydrogen peroxide as an oxidant to degrade a wide variety of recalcitrant organic pollutants, including azo dyes. google.comnih.gov MnP, for instance, oxidizes Mn(II) to Mn(III), which in turn can oxidize phenolic structures in dye molecules. nih.gov

The susceptibility of this compound to these enzymatic systems would depend on its specific chemical structure and the presence of amenable functional groups for enzymatic attack.

Below is an interactive table summarizing the key enzymes involved in azo dye degradation and their mechanisms.

| Enzyme | Class | Typical Reaction Condition | Mechanism of Action on Azo Dyes |

| Azoreductase | Oxidoreductase | Anaerobic | Reductive cleavage of the azo bond (-N=N-) to form aromatic amines. nih.gov |

| Laccase | Oxidoreductase | Aerobic | Oxidation of phenolic groups, sometimes leading to direct decolorization without forming primary aromatic amines. nih.gov |

| Lignin Peroxidase (LiP) | Oxidoreductase | Aerobic | Oxidation of non-phenolic aromatic rings in the presence of H₂O₂. nih.gov |

| Manganese Peroxidase (MnP) | Oxidoreductase | Aerobic | Oxidation of phenolic structures via Mn(III) chelate intermediates in the presence of H₂O₂. nih.gov |

Photodegradation Mechanisms of Azo Chromophores

In addition to biological degradation, azo dyes can be broken down by photochemical processes, known as photodegradation. This process is initiated by the absorption of light energy, which can lead to the excitation of the dye molecule and subsequent chemical reactions that break down the chromophore. acs.org The rate and pathway of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical environment. acs.orgiwaponline.com

The photodegradation of azo dyes can occur through several mechanisms:

Photo-oxidation: In the presence of oxygen, excited dye molecules can generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack and degrade the dye molecule. iwaponline.com

Photo-reduction: In the absence of oxygen or in the presence of a reducing agent, the excited dye molecule can be reduced, leading to the cleavage of the azo bond. acs.org

For this compound, exposure to sunlight in aquatic environments could initiate its degradation. The presence of the electron-donating amino and ethoxy groups may influence its photochemical stability and the specific degradation pathway. acs.org The ultimate products of complete photodegradation are typically carbon dioxide, water, and inorganic ions.

The following table presents a summary of research findings on the degradation of analogous azo compounds, providing insights into the potential fate of this compound.

| Compound | Degradation Condition | Key Findings | Reference |

| 4-aminoazobenzene (B166484) | Anaerobic/Aerobic | Undergoes reductive cleavage to aniline and p-phenylenediamine. The resulting amines can be further degraded aerobically. | researchgate.net |

| Azo dyes with hydroxyl or amino groups | Anaerobic | Generally show higher rates of biodegradation compared to those with electron-withdrawing groups. | researchgate.netmst.dk |

| Azo dyes with methoxy groups | Fungal Degradation | Can be degraded by white-rot fungi through the action of ligninolytic enzymes like laccases and peroxidases. | google.com |

| General Azo Dyes | Photodegradation | Can be degraded by UV or visible light, with mechanisms involving photo-oxidation or photo-reduction. | acs.orgiwaponline.com |

Advanced Research Applications of 3 Ethoxy 4 Aminoazobenzene and Analogues in Chemical Science

Photonic Materials and Optoelectronics

The ability of azobenzene (B91143) derivatives to undergo light-induced structural changes has positioned them as key components in the development of photonic and optoelectronic devices. The incorporation of these chromophores into polymer matrices allows for the creation of materials whose optical properties can be controlled externally, opening doors for applications in data storage, nonlinear optics, and solar energy conversion.

Azobenzene-containing polymers, including those with aminoazobenzene side chains, are highly promising for reversible optical data storage. optica.orgrsc.org The fundamental principle behind this application is the photo-orientation of the azobenzene chromophores. When a polymer film containing these molecules is irradiated with linearly polarized light, the azobenzene groups undergo repeated trans-cis-trans isomerization cycles. mcgill.ca This process leads to a statistical alignment of the chromophores perpendicular to the polarization direction of the incident light, inducing birefringence (a difference in refractive index for light with different polarizations) in the material. cdnsciencepub.com

This induced birefringence can be used to store information, which can be read, erased with circularly polarized light, and rewritten. researchgate.netmcgill.ca Holographic storage is a particularly noteworthy application, where interference patterns of laser beams are recorded as stable birefringence and surface relief gratings in the polymer film. optica.orgrsc.org The stability of these holograms is a significant advantage of azobenzene-based materials. optica.org

The efficiency of the writing and the stability of the stored information are influenced by the molecular structure of the azo dye. For instance, the polarity of the azobenzene moiety plays a crucial role. Polymers containing azobenzene groups with strong donor-acceptor substituents exhibit faster writing and relaxation rates and a higher saturation level of induced birefringence. cdnsciencepub.com

| Polymer | Azobenzene Substituents | Relative Writing Rate | Relative Relaxation Rate | Birefringence Conservation |

|---|---|---|---|---|

| pMEA | No donor/acceptor groups | Low | Low | Lowest |

| pMAEA | Donor group (-N(Et)2) | Medium | Medium | Medium |

| pDR1M | Donor (-N(Et)2) and Acceptor (-NO2) groups | High | High | Highest |

Data derived from studies on the effect of azobenzene polarity on optical storage properties. cdnsciencepub.com

Azobenzene derivatives featuring a "push-pull" electronic structure are of great interest for nonlinear optical (NLO) applications. worldscientific.com This design involves substituting the azobenzene core with an electron-donating group (the "push" component) and an electron-accepting group (the "pull" component). In compounds like 3-Ethoxy-4-aminoazobenzene, the amino (-NH₂) and ethoxy (-OC₂H₅) groups act as electron donors. When paired with an acceptor group on the opposite side of the molecule, a significant intramolecular charge transfer can occur, leading to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials. worldscientific.comuhasselt.be

These materials can generate second-harmonic frequencies, a process with applications in optical communications and computing. optica.orgresearchgate.net The NLO response can be tuned by modifying the strength of the donor and acceptor groups and by altering the structure of the conjugated π-system that connects them. worldscientific.com Theoretical studies using Density Functional Theory (DFT) have shown that increasing the electron-attracting strength of the acceptor group enhances the hyperpolarizability of the push-pull azobenzene system. worldscientific.com The photo-isomerization of these molecules also allows for the switching of their NLO properties, as the trans and cis isomers exhibit different hyperpolarizabilities. uhasselt.be

| Acceptor Group | Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) |

|---|---|---|

| -H | 3.25 | 15.4 x 10-30 |

| -COOH | 4.88 | 28.7 x 10-30 |

| -NO2 | 7.65 | 55.1 x 10-30 |

Theoretical data for acrylo-azobenzene derivatives showing the effect of different acceptor groups on NLO properties. worldscientific.com

Azo dyes, structured as donor-π-acceptor (D-π-A) systems, are investigated as sensitizers in dye-sensitized solar cells (DSSCs), a promising alternative to conventional silicon-based photovoltaics. mdpi.commdpi.com In a DSSC, the dye absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. researchgate.netnih.gov

The performance of the DSSC is highly dependent on the properties of the sensitizer (B1316253) dye. The donor group (like dimethylamine (B145610) or diphenylamine), the π-conjugated bridge (the azobenzene unit), and the acceptor/anchoring group (like cyanoacrylic acid) are all critical components. mdpi.commdpi.com The choice of donor group affects the energy levels of the dye's molecular orbitals (HOMO and LUMO), which in turn influences the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the cell. mdpi.com

The trans-cis isomerization of the azobenzene bridge can be used to modulate the photovoltaic performance. mdpi.comresearchgate.net The two isomers have different geometries and absorption spectra, leading to different light-harvesting efficiencies and interactions with the TiO₂ surface. mdpi.commdpi.com For example, the trans isomers of some azobenzene dyes have a lower HOMO-LUMO energy gap, allowing them to absorb more light from the visible spectrum compared to their cis counterparts. mdpi.com

| Dye | Donor Group | Jsc (mA/cm²) | Voc (V) | Power Conversion Efficiency (η, %) |

|---|---|---|---|---|

| DMAC (trans) | Dimethylamine | 3.94 | 0.62 | 1.61 |

| DPAC (trans) | Diphenylamine | 6.03 | 0.62 | 2.49 |

| N719 (Reference) | Ruthenium-based | 14.87 | 0.765 | 5.20 |

Performance data for DSSCs using different sensitizers, highlighting the influence of the donor group. nih.govresearchgate.net

Chemical Sensing Technologies based on Azo Chromophores

The electronic and structural properties of azo chromophores make them highly suitable for developing chemical sensors. Their ability to interact with various analytes and to change color in response to environmental stimuli like pH underpins their use in both electrochemical and colorimetric sensing platforms.

Azo dyes can be used as the active component in electrochemical sensors. The principle of detection is based on the electrochemical reduction or oxidation of the azo group (-N=N-) at an electrode surface. mdpi.comiapchem.org The azo group typically undergoes a two-electron, two-proton reduction to form a hydrazo intermediate, which can be further reduced to form aromatic amines. mdpi.com

By modifying an electrode, for example a pencil graphite (B72142) or glassy carbon electrode, with an azo dye, a sensor can be created for the detection of various analytes. iapchem.orgresearchgate.net The interaction of the analyte with the dye-modified electrode causes a measurable change in the electrochemical signal (e.g., current or potential), which can be quantified using techniques like cyclic voltammetry or differential pulse voltammetry. iapchem.org These sensors have been developed for detecting substances such as food additives and pesticides. iapchem.org The sensitivity and selectivity of these sensors can be enhanced by using composite materials, such as combining the azo dye with graphene or nanoparticles. iapchem.org

Many aminoazobenzene analogues exhibit halochromism, meaning they change color in response to changes in pH. researchgate.net This property makes them excellent candidates for 'naked-eye' colorimetric pH sensors. chemrevlett.com The color change is due to a shift in the tautomeric equilibrium between the azo form and the hydrazone form of the molecule, which is controlled by the pH of the solution. researchgate.net

In acidic or neutral conditions, the compound typically exists in the yellow-colored azo form. As the pH becomes more alkaline, deprotonation occurs, and the equilibrium shifts towards the red-colored hydrazone form. researchgate.net This shift is accompanied by a significant change in the UV-Visible absorption spectrum, specifically a large bathochromic (red) shift in the maximum absorption wavelength (λmax). researchgate.netchemrevlett.com The specific pH range over which this color change occurs can be tuned by altering the substituents on the aromatic rings, allowing for the design of sensors for specific applications. researchgate.net This reversibility and rapid response are key advantages for their practical use as pH indicators. chemrevlett.com

| pH | λmax (nm) | Observed Color | Dominant Form |

|---|---|---|---|

| ≤ 9 | ~399 | Yellow | Azo |

| > 9 | ~521 | Red | Hydrazone |

Illustrative data showing the halochromic shift of a benzophenone (B1666685) azo dye upon change in pH. researchgate.net

Catalysis Mediated by Azobenzene Derivatives

Azobenzene and its derivatives have emerged as a significant class of chromophores with diverse applications, including their recent use as promoters in catalysis. rsc.orgresearchgate.net Their utility spans from being reactants in organometallic catalysis to forming the basis of photoswitchable catalytic systems. rsc.orgresearchgate.net

Azobenzene derivatives are versatile in organometallic chemistry, serving both as reactants and as promoters for various catalytic transformations. rsc.org The synthesis of these compounds can be achieved through several methods, including the Mills reaction, oxidative or reductive dimerizations of anilines or nitrobenzenes, and diazo couplings. rsc.org

In organometallic catalysis, azobenzene derivatives can undergo transformations themselves or influence the catalytic cycle. For instance, the transfer of a 2-(phenylazo)phenyl group from mercury to other metals like nickel and manganese has been demonstrated, leading to high yields of new organometallic complexes. gla.ac.uk Furthermore, the interaction of azobenzene with dicobalt octacarbonyl suggests a catalytic transformation that may proceed through ortho-metallation followed by carbon monoxide insertion. gla.ac.uk

The development of photoswitchable catalysts based on azobenzene is a particularly active area of research. researchgate.net These catalysts integrate active sites with the photoresponsive azobenzene unit, allowing for the control of catalytic activity with light. researchgate.net This has been explored in various systems, including single molecules, molecular assemblies, and organometallics. researchgate.net The reversible trans-cis isomerization of the azobenzene moiety upon light irradiation can alter the catalyst's structure and, consequently, its activity, offering a means for on-demand control of chemical reactions. researchgate.netresearchgate.net

Recent research has focused on the synthesis of various heterocyclic azo-dispersive dyes, where azobenzene derivatives are key components. tandfonline.com Different catalysts, such as urazolium diacetate, have been evaluated for their efficiency in these syntheses, with reaction conditions optimized for various substrates. tandfonline.com For example, the synthesis of azo-group-carrying coumarins has been achieved using Fe₃O₄ nanoparticles as a catalyst under different conditions, including ultrasound irradiation. tandfonline.com

The following table summarizes examples of catalysts used in the synthesis of azobenzene derivatives:

| Catalyst | Reactants | Product Type | Reference |

| Urazolium diacetate | Benzaldehydes, thioglycolic acid, 4-aminoazobenzene (B166484) | Thiazolidinone derivatives | tandfonline.com |

| Fe₃O₄ nanoparticles | Azo aldehydes, malononitrile | Azo-group carrying coumarins | tandfonline.com |

| L-proline, K-10, nano-Fe₃O₄ | Azo-linked salicylaldehydes, indole | Azo-linked diindolylmethanes | tandfonline.com |

| Dicobalt octacarbonyl | Azobenzene, carbon monoxide | 2-phenyl-3-indazolinone | gla.ac.uk |

Liquid Crystal Applications

Azobenzene derivatives are widely incorporated into liquid crystal (LC) systems due to their photoresponsive nature, which allows for the modulation of the LC phase and its properties through light. mdpi.comrsc.org This has led to the development of smart materials with applications in photonics, photodriven motion, and nanotechnology. rsc.org

The integration of azobenzene units into liquid crystals and gels imparts photoresponsive behavior. mdpi.comnih.gov The trans-cis isomerization of the azobenzene moiety, triggered by light, leads to conformational changes that alter intermolecular interactions and the self-assembled structure. mdpi.com This can result in macroscopic changes, such as the disruption of a gel or a shift in the phase of a liquid crystal. mdpi.com

For example, a new amphiphilic surfactant based on azobenzene was shown to form a hydrogel that undergoes a reversible gel-to-sol transition upon exposure to UV light, which induces the trans to cis isomerization. mdpi.com Similarly, poly(ethylene glycol)-based hydrogels containing an azobenzene cross-linker exhibit reversible stiffening and softening upon irradiation with different wavelengths of light. nih.govacs.org Irradiation with 365 nm light causes the azobenzene to switch to its cis configuration, leading to a softening of the hydrogel. nih.govacs.org The original stiffness can be recovered by irradiation with visible light. nih.govacs.org

In the context of liquid crystals, doping a nematic LC with a chiral photochromophore like an azobenzene derivative can create a photoresponsive cholesteric liquid crystal (CLC). digitellinc.com The chirality of the dopant is transferred to the host, and light-induced changes in the dopant's conformation can modulate the helical structure of the CLC. digitellinc.com For instance, a glycomacrocyclic azobenzene derivative was shown to cause a significant change in the helical twisting power of a CLC upon photoisomerization. digitellinc.comacs.org

The table below details the photoresponsive behavior of some azobenzene-containing systems:

| System | Stimulus | Response | Reference |

| Azobenzene-based amphiphilic surfactant (C4-Azo-C5-HDA) | UV light | Rapid disruption of the hydrogel | mdpi.com |

| Poly(ethylene glycol)-based hydrogel with azobenzene cross-linker | 365 nm light | Softening of the hydrogel | nih.govacs.org |

| Poly(ethylene glycol)-based hydrogel with azobenzene cross-linker | Visible light | Recovery of initial modulus | nih.govacs.org |

| Cholesteric liquid crystal doped with glycomacrocyclic azobenzene | UV light (trans to cis) | Over 500% increase in helical twisting power | digitellinc.comacs.org |

| Azobenzene-centered cholesterol-based tetramers | UV light (in solution) | Photoisomerization | rsc.org |

The mixing of different liquid crystalline compounds can lead to the formation of new phases that are not present in the pure components. mdpi.combeilstein-journals.org This phenomenon, known as induced mesomorphism, is particularly interesting in binary systems containing azobenzene derivatives. oup.comoup.com

A study of binary mixtures of N-(p-nitrobenzylidene)-p-aminoazobenzene (an electron acceptor) with various N-(p-X-benzylidene)-p-aminoazobenzene derivatives (electron donors) revealed the induction of smectic A and smectic B phases. oup.comoup.com The formation of these induced smectic phases is attributed to the stabilization of the layered molecular arrangement by intermolecular electron donor-acceptor interactions. oup.comoup.com The thermal stability of the induced smectic A phase was found to be greater in mixtures with non-nematogenic dialkylamino derivatives compared to nematogenic alkoxy derivatives, supporting the role of donor-acceptor interactions. oup.comoup.com

For example, mixing N-(p-nitrobenzylidene)-p-aminoazobenzene with the p'-ethoxy derivative where X=EtO led to the induction of both smectic A and smectic B phases. oup.comoup.com The induction of a smectic A phase was also observed in all combinations with p'-ethoxy derivatives, including when X was H, Me, and Ph. oup.comoup.com The maximum temperature for the induced smectic A phase in the mixture with the ethoxy derivative was 154.5 °C at a 50 mol% composition. oup.com